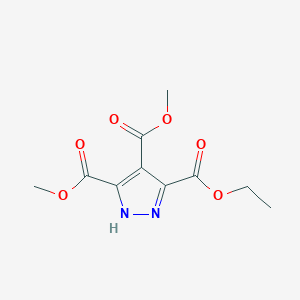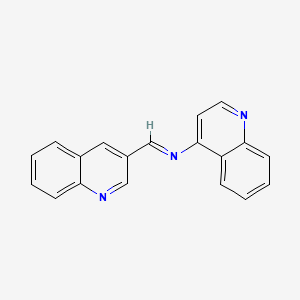
3-(N-4-Quinolylformimidoyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Quinolin-3-ylmethylene)quinolin-4-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which consists of two quinoline moieties connected by a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-3-ylmethylene)quinolin-4-amine typically involves the condensation of quinoline-3-carbaldehyde with quinolin-4-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. One common method involves the use of an acid catalyst, such as hydrochloric acid, in an organic solvent like ethanol. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-(Quinolin-3-ylmethylene)quinolin-4-amine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, are increasingly being integrated into industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Quinolin-3-ylmethylene)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of N-(quinolin-3-ylmethyl)quinolin-4-amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: N-(Quinolin-3-ylmethyl)quinolin-4-amine.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(Quinolin-3-ylmethylene)quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases like Alzheimer’s disease.
Medicine: Investigated for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of N-(Quinolin-3-ylmethylene)quinolin-4-amine involves its interaction with specific molecular targets. For example, in the context of Alzheimer’s disease, the compound has been shown to inhibit cholinesterase enzymes, thereby increasing the levels of acetylcholine in the brain. This helps in alleviating the symptoms of cognitive decline. The compound also exhibits antioxidant properties, which can protect neurons from oxidative stress. In cancer research, it has been found to interfere with the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-(Quinolin-3-ylmethylene)quinolin-4-amine can be compared with other quinoline derivatives, such as:
Quinoline-3-carbaldehyde: A precursor in the synthesis of N-(Quinolin-3-ylmethylene)quinolin-4-amine.
Quinolin-4-amine: Another precursor used in the synthesis.
N-(Quinolin-4-ylmethylene)propanehydrazide: A compound with similar structural features but different biological activities.
The uniqueness of N-(Quinolin-3-ylmethylene)quinolin-4-amine lies in its dual quinoline structure, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
16722-46-6 |
|---|---|
Molekularformel |
C19H13N3 |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
1-quinolin-3-yl-N-quinolin-4-ylmethanimine |
InChI |
InChI=1S/C19H13N3/c1-3-7-17-15(5-1)11-14(12-21-17)13-22-19-9-10-20-18-8-4-2-6-16(18)19/h1-13H |
InChI-Schlüssel |
LXCGPGOBEIHUHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=NC3=CC=NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)
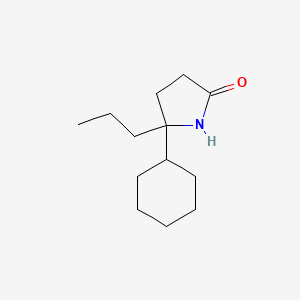
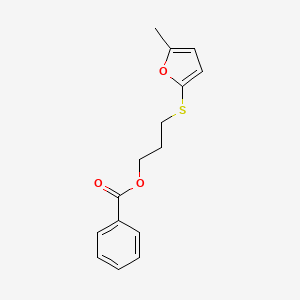
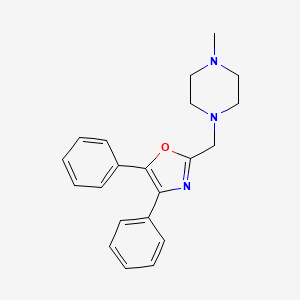
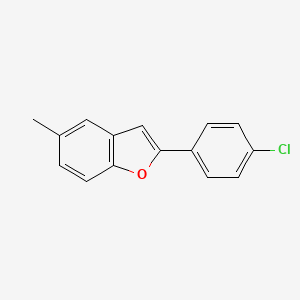
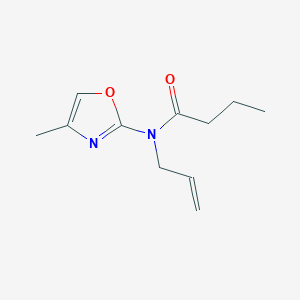
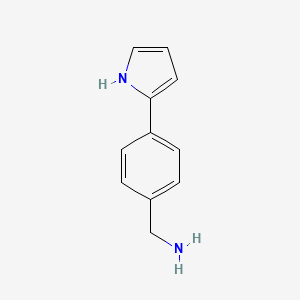
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
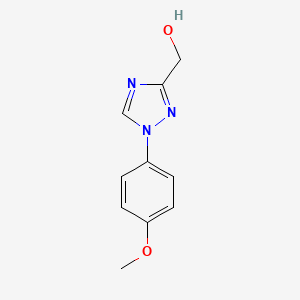
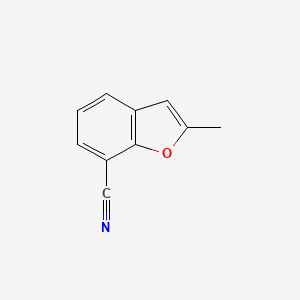
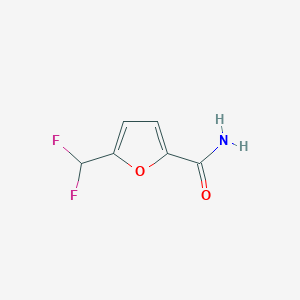
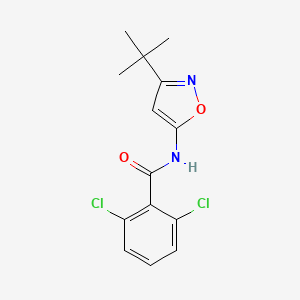
![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)
